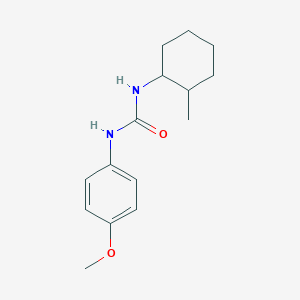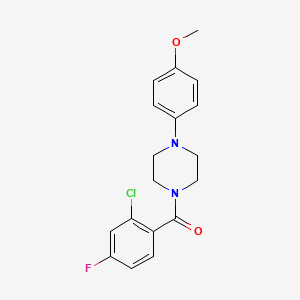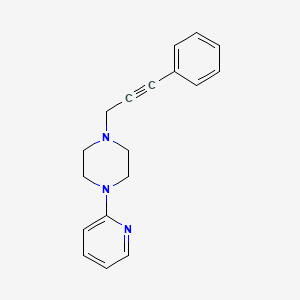
N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in regulating cell growth, differentiation, and survival, and dysregulation of this pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea inhibits the activity of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets, such as STAT proteins. This leads to the inhibition of JAK/STAT signaling and the downstream cellular processes that are regulated by this pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to suppress the proliferation of T cells and B cells, and to modulate the immune response in animal models of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea in lab experiments is its specificity for JAK2, which allows for the selective inhibition of the JAK/STAT signaling pathway. However, one limitation of using N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of JAK2 activity.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea and the JAK/STAT signaling pathway. One direction is the development of more potent and selective JAK inhibitors for the treatment of diseases that are associated with dysregulated JAK/STAT signaling. Another direction is the investigation of the role of JAK/STAT signaling in the regulation of metabolic processes, such as glucose and lipid metabolism, and the potential therapeutic implications of targeting this pathway in metabolic disorders. Additionally, the use of N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea as a tool compound to study the JAK/STAT signaling pathway in various cellular and animal models will continue to provide insights into the complex regulation of this pathway and its role in health and disease.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 2-methylcyclohexylamine in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain pure N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea has been widely used as a tool compound to study the JAK/STAT signaling pathway. It has been shown to inhibit the activity of JAK2, a tyrosine kinase that plays a critical role in the JAK/STAT signaling pathway. N-(4-methoxyphenyl)-N'-(2-methylcyclohexyl)urea has been used to investigate the role of JAK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12-7-9-13(19-2)10-8-12/h7-11,14H,3-6H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIQQIZFVLSXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5441251.png)

![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)
![1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B5441269.png)
![4-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5441274.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5441290.png)

![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![N-(2,4-difluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5441305.png)
![4-[(dimethylamino)methyl]-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-azepanol](/img/structure/B5441313.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)
![4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5441335.png)

![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)